molecular formula C19H26N4O B13353569 N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide

N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide

Cat. No.: B13353569
M. Wt: 326.4 g/mol
InChI Key: ZNONIXDUKHZXOG-UHFFFAOYSA-N
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Description

N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain kinases or interact with G-protein coupled receptors, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methyl-1-piperazinyl)methyl]benzylamine
  • 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
  • N-(4-Methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide

Uniqueness

N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(1H-pyrrol-1-yl)butanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C19H26N4O

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-pyrrol-1-ylbutanamide

InChI

InChI=1S/C19H26N4O/c1-21-13-15-23(16-14-21)18-8-6-17(7-9-18)20-19(24)5-4-12-22-10-2-3-11-22/h2-3,6-11H,4-5,12-16H2,1H3,(H,20,24)

InChI Key

ZNONIXDUKHZXOG-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCCN3C=CC=C3

Origin of Product

United States

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